Naveglitazar

Pharmacokinetics Drug metabolism PPAR dual agonists

Naveglitazar (LY519818) is the pure (αS)-enantiomer, non-TZD γ-dominant PPARα/γ dual agonist. Its γ-biased activation, stereospecific chiral inversion to R-metabolite LY591026, and non-TZD 2-alkoxydihydrocinnamate scaffold distinguish it from TZD-based agonists and balanced dual PPARs. Comprehensive PK/PD datasets across mouse, rat, and monkey, >99% plasma protein binding, and documented two-year carcinogenicity data make it the reference standard for PK/PD modeling, PPAR signaling research, and toxicogenomic studies. Select when experimental reproducibility, enantiomer-specific pharmacology, or TZD-free PPARγ interrogation is required.

Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
CAS No. 476436-68-7
Cat. No. B1676972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaveglitazar
CAS476436-68-7
Synonymsalpha-methoxy-4-(3-(4-phenoxyphenoxy)propoxy)benzenepropionic acid
LY 519818
LY-519818
LY519818
naveglitaza
Molecular FormulaC25H26O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCOC(CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C25H26O6/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27)/t24-/m0/s1
InChIKeyOKJHGOPITGTTIM-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Naveglitazar (CAS 476436-68-7): γ-Dominant PPARα/γ Dual Agonist for Metabolic Research Procurement


Naveglitazar (LY519818, LY-9818) is a nonthiozolidinedione (non-TZD) synthetic small molecule belonging to the glitazar class of dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists [1]. The compound exhibits a γ-dominant activation profile, meaning it activates PPARγ with higher potency than PPARα, distinguishing it from balanced or α-dominant dual agonists [2]. As the (αS)-enantiomer with molecular formula C₂₅H₂₆O₆ and molecular weight 422.47, naveglitazar was advanced to phase II/III clinical evaluation for type 2 diabetes mellitus before development discontinuation, and remains a valuable reference tool for metabolic disease research and PPAR signaling investigations [3].

Why Naveglitazar Cannot Be Substituted by Other Glitazar-Class Dual PPAR Agonists in Research Applications


Within the glitazar class of PPARα/γ dual agonists, compounds exhibit substantial divergence in receptor activation ratios (γ/α selectivity), pharmacokinetic clearance rates, metabolic stability, and preclinical safety profiles—differences that preclude interchangeable use in research settings [1]. Naveglitazar distinguishes itself through a non-TZD structural scaffold, γ-dominant activation bias, and stereospecific (αS)-enantiomer configuration, resulting in unique disposition characteristics including a distinct chiral inversion metabolite (R-enantiomer LY591026) not observed with other glitazars [2]. Procurement decisions must account for these compound-specific parameters when experimental reproducibility, target engagement consistency, or comparative pharmacological profiling is required.

Naveglitazar (CAS 476436-68-7): Quantified Differentiation Evidence for Scientific Procurement


Oral Clearance Rate: Naveglitazar vs. Ragaglitazar—Allometrically Predicted 4-Fold Faster CL/F

Naveglitazar exhibits an allometrically predicted human oral clearance (CL/F) that is at least 4-fold faster than that of ragaglitazar, another PPARα/γ dual agonist developed in the same era [1]. This difference in predicted systemic exposure informs dosing frequency expectations and compound selection for pharmacokinetic or pharmacodynamic studies requiring distinct exposure profiles.

Pharmacokinetics Drug metabolism PPAR dual agonists

Plasma Parent Drug Exposure: Naveglitazar Constitutes 68–81% of Circulating Radioactivity at Cmax

Following oral administration of [¹⁴C]naveglitazar across mice, rats, and monkeys, the parent compound represented 68–81% of total circulating radioactivity at Cmax, with the R-enantiomer metabolite LY591026 being the only prominent circulating metabolite [1]. This high proportion of parent drug in circulation contrasts with more extensively metabolized glitazars such as tesaglitazar and muraglitazar, which undergo substantial phase I and phase II biotransformation, potentially introducing greater pharmacokinetic variability.

Drug disposition Metabolic stability Bioavailability

Stereospecific Metabolism: Enzymatic Chiral Inversion Produces R-Enantiomer LY591026

Naveglitazar (administered as the pure αS-enantiomer) undergoes enzymatic chiral inversion in vivo to form the R-enantiomer metabolite LY591026, which was identified as the most prominent circulating metabolite across all species evaluated [1]. In rats receiving naveglitazar, LY591026 reached Cmax values of 10.8 ± 1.34 μg/ml versus 2.98 ± 0.224 μg/ml for naveglitazar when LY591026 was administered directly, demonstrating significant systemic exposure to the inverted enantiomer [2]. This chiral inversion pathway is a stereochemically specific feature not universally observed among glitazar-class compounds and carries implications for studies evaluating enantiomer-selective pharmacology.

Chiral pharmacology Drug metabolism Enantiomer-specific effects

γ-Dominant Activation Profile: Higher PPARγ Affinity Differentiates from Balanced Dual Agonists

Naveglitazar is characterized as a γ-dominant PPARα/γ dual agonist, binding with higher affinity to PPARγ than to PPARα [1]. This selectivity profile differs substantially from balanced dual agonists such as aleglitazar (γ/α ratio ≈ 5.1) and contrasts even more sharply with α-dominant compounds like tesaglitazar (γ/α ratio ≈ 0.61) and muraglitazar (γ/α ratio ≈ 0.32), where PPARα activation predominates [2]. The γ-dominant bias may confer distinct transcriptional and metabolic signatures compared to balanced or α-dominant dual agonists.

PPAR selectivity Receptor pharmacology Dual agonist profiling

Non-Thiazolidinedione Scaffold: Structural Divergence from TZD-Based PPARγ Agonists

Naveglitazar is a non-thiazolidinedione (non-TZD) PPARα/γ dual agonist, structurally distinct from TZD-based agents such as pioglitazone and rosiglitazone (selective PPARγ agonists), as well as from TZD-containing dual agonists [1]. This structural divergence eliminates the TZD pharmacophore associated with specific class-effect toxicities while maintaining PPAR activation via an alternative binding mode. The non-TZD scaffold also differentiates naveglitazar from investigational dual agonists that incorporate TZD moieties in their core structure.

Chemical structure Scaffold class PPAR agonist classification

Clinical Development Advancement: Phase II/III Evaluation Prior to Discontinuation

Naveglitazar advanced to phase II clinical trials for type 2 diabetes and was progressing toward phase III evaluation before development was halted following FDA guideline review in 2004 [1]. This places naveglitazar at a more advanced clinical development stage than several other investigational dual PPAR agonists that were terminated earlier (phase I or preclinical). The compound was evaluated in a clinical trial (NCT00065312) assessing safety and efficacy in poorly controlled type 2 diabetes patients managed with diet and exercise alone or with metformin or sulfonylurea [2].

Clinical stage Drug development Translational research

Validated Research and Industrial Application Scenarios for Naveglitazar Procurement


Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with a Well-Characterized Glitazar Reference Compound

Naveglitazar's extensive disposition and metabolism dataset across three preclinical species (mouse, rat, monkey), combined with allometrically predicted human PK parameters [1], makes it an optimal reference compound for PK/PD model development and validation. The compound's high plasma protein binding (>99%), moderate metabolism, and predominant biliary excretion [2] provide a well-documented baseline for comparative PK studies within the glitazar class or for assessing novel PPAR agonist candidates.

PPARγ-Dominant Signaling Studies Requiring Non-TZD Scaffold Activation

Investigators studying PPARγ-predominant transcriptional programs without the confounding influence of the thiazolidinedione pharmacophore should select naveglitazar. Its non-TZD 2-alkoxydihydrocinnamate core structure [1] provides a mechanistically distinct PPARγ activation mode compared to TZD-based agonists such as pioglitazone and rosiglitazone, enabling dissection of scaffold-specific versus receptor-specific effects in metabolic gene regulation assays [2].

Chiral Pharmacology and Enantiomer-Specific Metabolism Investigations

Naveglitazar undergoes stereospecific enzymatic chiral inversion from the administered αS-enantiomer to the R-enantiomer metabolite LY591026, which circulates at significant concentrations [1]. This property makes naveglitazar a valuable tool compound for research examining chiral inversion mechanisms, enantiomer-selective pharmacological effects, and the contribution of metabolite activity to observed in vivo outcomes—applications for which stereochemically stable glitazar analogs would be unsuitable.

PPARα/γ Dual Agonist Class Reference for Comparative Toxicology and Carcinogenicity Studies

Naveglitazar has undergone comprehensive two-year carcinogenicity evaluation in F344 rats, with documented neoplastic and non-neoplastic findings including dose-responsive cardiac lesions, adipose tissue alterations, and urinary bladder neoplasms in female rats [1]. This robust preclinical toxicology dataset [2] positions naveglitazar as a key reference compound for comparative toxicogenomic studies across the glitazar class and for investigations into PPAR agonist-mediated carcinogenicity mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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